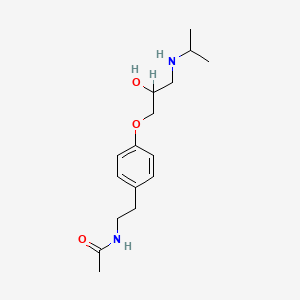
N-(2-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)ethyl)acetamide is a chemical compound known for its significant applications in the pharmaceutical industry. It is structurally characterized by the presence of a hydroxy group, an isopropylamino group, and an acetamide group, which contribute to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)ethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-hydroxyphenylacetic acid with isopropylamine to form an intermediate compound.
Introduction of the Hydroxy Group: The intermediate is then reacted with epichlorohydrin under basic conditions to introduce the hydroxy group.
Acetamide Formation: Finally, the compound is acetylated using acetic anhydride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different biological activities and properties.
Applications De Recherche Scientifique
N-(2-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)ethyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in cardiovascular diseases.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of N-(2-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)ethyl)acetamide involves its interaction with specific molecular targets in the body. It primarily acts on beta-adrenergic receptors, leading to the modulation of cardiovascular functions. The compound’s effects are mediated through the inhibition of adrenergic signaling pathways, resulting in decreased heart rate and blood pressure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Atenolol: A beta-blocker with a similar structure and mechanism of action.
Metoprolol: Another beta-blocker used for similar therapeutic purposes.
Acebutolol: A compound with comparable pharmacological properties.
Uniqueness
N-(2-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)ethyl)acetamide is unique due to its specific structural features, which confer distinct pharmacokinetic and pharmacodynamic properties. Its selectivity for beta-adrenergic receptors and its metabolic stability make it a valuable compound in medical research and therapy.
Propriétés
Numéro CAS |
35132-89-9 |
|---|---|
Formule moléculaire |
C16H26N2O3 |
Poids moléculaire |
294.39 g/mol |
Nom IUPAC |
N-[2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]acetamide |
InChI |
InChI=1S/C16H26N2O3/c1-12(2)18-10-15(20)11-21-16-6-4-14(5-7-16)8-9-17-13(3)19/h4-7,12,15,18,20H,8-11H2,1-3H3,(H,17,19) |
Clé InChI |
QYOIDQSBQSPHDO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


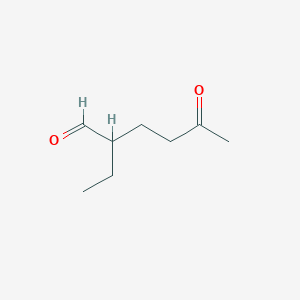
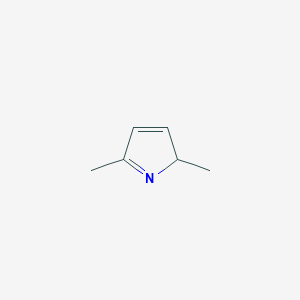
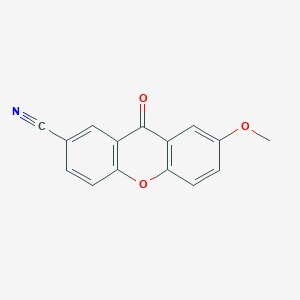
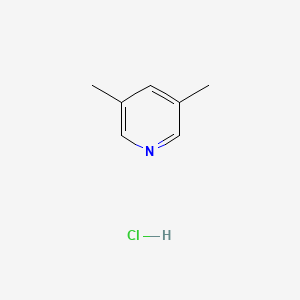
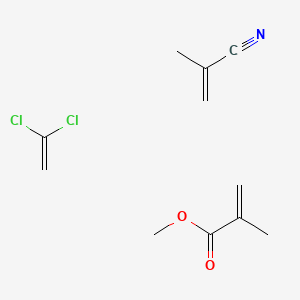


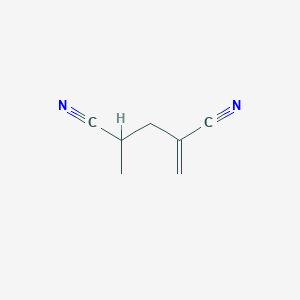
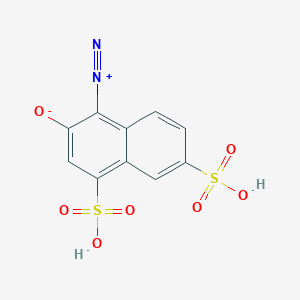
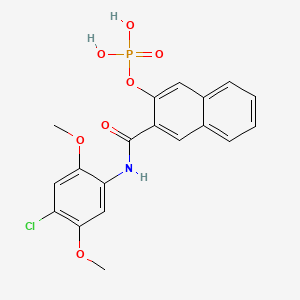



![(2Z,16Z)-22-oxa-5,10,14-triazapentacyclo[16.9.2.110,14.01,23.021,28]triaconta-2,16,18(29),19,21(28)-pentaene-4,15,25-trione](/img/structure/B14681124.png)
